2-(5-methylfuran-2-yl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(5-methyl-2-furyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure fused with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-furyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-furylamine with anthranilic acid derivatives in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-furyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-methyl-2-furanone derivatives.
Reduction: Formation of 2,3-dihydroquinazolin-4(1H)-one derivatives.
Substitution: Formation of various substituted quinazolinones and furans.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2-(5-methyl-2-furyl)-2,3-dihydroquinazolin-4(1H)-one is thought to be mediated through its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-2-furyl)-2,3-dihydro-1H-pyrrolizine
- 5-(5-methyl-2-furyl)-2,3-dihydro-1H-pyrrolizine
- 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
2-(5-methyl-2-furyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific quinazolinone core structure fused with a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H12N2O2/c1-8-6-7-11(17-8)12-14-10-5-3-2-4-9(10)13(16)15-12/h2-7,12,14H,1H3,(H,15,16) |
InChI Key |
HTIWQIPVCIRJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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